sodium 6-[[3-(2-chlorophenyl)-5-methyl-isoxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;Cloxacillin Sodium
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Overview
Description
Cloxacillin sodium is a semi-synthetic antibiotic belonging to the penicillin class of medications. It is particularly effective against staphylococci that produce beta-lactamase, an enzyme that can deactivate many penicillin antibiotics . Cloxacillin sodium is used to treat various bacterial infections, including impetigo, cellulitis, pneumonia, septic arthritis, and otitis externa .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cloxacillin sodium is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The process involves the acylation of 6-aminopenicillanic acid with 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride under controlled conditions . The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of cloxacillin sodium involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration . The final product is then converted to its sodium salt form for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Cloxacillin sodium undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed in the presence of water, leading to the formation of penicilloic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the beta-lactam ring.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed
Hydrolysis: Penicilloic acid.
Oxidation: Various oxidized degradation products.
Substitution: Substituted penicillin derivatives.
Scientific Research Applications
Cloxacillin sodium has a wide range of scientific research applications:
Mechanism of Action
Cloxacillin sodium exerts its antibacterial effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death . The compound is particularly effective against beta-lactamase-producing staphylococci due to its large R chain, which prevents beta-lactamases from binding and deactivating the antibiotic .
Comparison with Similar Compounds
Cloxacillin sodium is often compared with other beta-lactam antibiotics such as dicloxacillin, flucloxacillin, nafcillin, and oxacillin . While all these compounds share a similar mechanism of action, cloxacillin sodium is unique in its resistance to beta-lactamase enzymes produced by staphylococci . This makes it particularly useful in treating infections caused by beta-lactamase-producing bacteria .
Similar Compounds
- Dicloxacillin
- Flucloxacillin
- Nafcillin
- Oxacillin
Cloxacillin sodium stands out due to its specific structural modifications that enhance its stability against beta-lactamase enzymes, making it a valuable antibiotic in the treatment of resistant bacterial infections .
Properties
Molecular Formula |
C19H17ClN3NaO5S |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
sodium;6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C19H18ClN3O5S.Na/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);/q;+1/p-1 |
InChI Key |
SCLZRKVZRBKZCR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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